molecular formula C12H13NO2 B1306133 [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol CAS No. 874468-52-7

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol

Cat. No.: B1306133
CAS No.: 874468-52-7
M. Wt: 203.24 g/mol
InChI Key: JCVNEKSUAUHIEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses the Chemical Abstracts Service registry number 874468-52-7, establishing its unique identity within chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is [5-(3-amino-4-methylphenyl)-2-furyl]methanol, which precisely describes the structural connectivity and substitution pattern. This nomenclature follows standard organic chemistry naming conventions, where the furan ring serves as the primary structural backbone, with positional descriptors indicating the attachment sites of substituent groups.

The molecular formula C₁₂H₁₃NO₂ represents the elemental composition, encompassing twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined to be 203.24 grams per mole, providing essential stoichiometric information for analytical and synthetic applications. The compound's molecular descriptor language includes the International Chemical Identifier code 1S/C12H13NO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3, which encodes the complete structural connectivity information.

Additional systematic identifiers include the International Chemical Identifier Key JCVNEKSUAUHIEG-UHFFFAOYSA-N, which serves as a hashed version of the full connectivity information. The Molecular Design Limited number MFCD05843223 provides another database reference for this compound. The Simplified Molecular Input Line Entry System representation OCC1=CC=C(C2=CC=C(C)C(N)=C2)O1 offers a linear notation describing the molecular structure in a compact format.

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound exhibits a characteristic arrangement combining aromatic and aliphatic structural elements. The furan ring adopts a planar configuration typical of five-membered aromatic heterocycles, with the oxygen atom contributing to the electron delocalization that stabilizes the aromatic system. The substituted phenyl ring maintains its planar geometry, with the amino and methyl substituents occupying meta and ortho positions relative to the furan attachment point.

The methanol group attached to the furan ring introduces conformational flexibility through rotation about the carbon-carbon single bond connecting the methylene carbon to the furan ring. This rotational freedom allows for multiple conformational states, with the hydroxyl group capable of adopting various orientations relative to the furan plane. The presence of both hydrogen bond donor and acceptor functionalities within the amino and hydroxyl groups creates potential for intramolecular and intermolecular hydrogen bonding interactions.

The overall molecular geometry presents a roughly L-shaped configuration when viewed from specific orientations, with the furan ring and phenyl ring systems positioned at an angle determined by the electronic and steric interactions between the aromatic systems. The electron-rich nature of both aromatic components influences the preferred conformational arrangements through π-π interactions and electronic repulsion effects.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns corresponding to the various proton environments within the molecule. The aromatic protons from both the furan and phenyl rings appear in the downfield region, typically between 6.0 and 8.0 parts per million, with specific chemical shifts dependent on the electronic environment created by the substituent groups.

The methanol protons display distinct patterns, with the methylene protons appearing as a doublet due to coupling with the hydroxyl proton, while the hydroxyl proton itself may appear as a triplet, though this can vary depending on exchange rates and measurement conditions. The amino group protons typically present as a broad signal that may undergo exchange with solvent protons under certain conditions. The methyl group attached to the phenyl ring produces a characteristic singlet in the aliphatic region.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in their characteristic downfield positions and aliphatic carbons in the upfield regions. The carbonyl carbon of the furan ring and the methylene carbon of the methanol group exhibit distinct chemical shifts that aid in structural confirmation.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group produces a broad absorption band typically appearing between 3200 and 3600 wavenumbers, while the amino group contributes additional peaks in the 3300-3500 wavenumber region. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range, and the furan ring exhibits characteristic out-of-plane bending vibrations.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation pattern information useful for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the methanol group and various aromatic fragmentation pathways that provide additional structural confirmation.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound was not available in the current literature sources, the compound's solid-state properties indicate crystalline behavior. The physical form is reported as a solid, suggesting ordered molecular packing arrangements typical of crystalline materials. Crystal structure determination would require single-crystal x-ray diffraction analysis to establish precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements.

The crystallization behavior of furan-containing compounds typically involves considerations of the aromatic ring systems' stacking interactions and the hydrogen bonding capabilities of functional groups such as the amino and hydroxyl substituents present in this molecule. These intermolecular forces significantly influence crystal packing patterns and overall solid-state stability.

Crystal system classification would depend on the specific symmetry elements present in the crystal lattice, with possibilities including cubic, tetragonal, hexagonal, trigonal, orthorhombic, monoclinic, or triclinic systems. Each crystal system exhibits characteristic geometric constraints on the unit cell parameters, affecting the overall crystal structure and physical properties.

Computational Chemistry Insights (Density Functional Theory-Based Molecular Modeling)

Density functional theory calculations provide valuable theoretical insights into the electronic structure and molecular properties of this compound. These computational approaches enable prediction of geometric parameters, electronic distributions, and various molecular properties without requiring experimental determination. Density functional theory methods solve the electronic Schrödinger equation through efficient computational algorithms that consider electron correlation effects.

The computational analysis reveals the electron density distribution throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic properties and potential reactivity patterns. These frontier orbital characteristics are particularly relevant for understanding potential biological activities and chemical transformation pathways.

Molecular electrostatic potential calculations map the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential that govern intermolecular recognition and binding interactions. This information proves valuable for predicting hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that influence molecular behavior in various environments.

Vibrational frequency calculations complement experimental spectroscopic data by predicting infrared absorption frequencies and Raman scattering intensities for all molecular vibrations. These theoretical predictions assist in spectroscopic band assignments and provide insights into molecular dynamics and conformational flexibility. The calculated harmonic frequencies typically require scaling factors to account for anharmonic effects and computational approximations.

Thermodynamic property predictions from density functional theory calculations include heat capacity, entropy, and free energy values at various temperatures, enabling prediction of temperature-dependent behavior and phase transition characteristics. These computational insights contribute to understanding the compound's stability, reactivity, and potential applications across different temperature ranges.

Properties

IUPAC Name

[5-(3-amino-4-methylphenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVNEKSUAUHIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265117
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874468-52-7
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874468-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction-Based Synthesis

Reduction reactions are commonly employed to introduce or modify functional groups. For example:

Condensation Reactions

Condensation reactions between furan derivatives and amino-substituted phenyl compounds can be used to form the target structure:

  • Reacting 3-amino-4-methylbenzaldehyde with furfuryl alcohol under acidic or basic conditions yields intermediates that can be further reduced or functionalized to obtain this compound.

Catalytic Methods

Catalysts such as Lewis acids or transition metals (e.g., palladium, copper) can facilitate coupling reactions:

  • Palladium-catalyzed cross-coupling reactions between furan derivatives and halogenated amino phenyl compounds are effective for forming C–C bonds while maintaining functional group integrity.

Reaction Conditions

Solvent Selection

The choice of solvent is crucial for optimizing reaction efficiency:

  • Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for their ability to dissolve reactants and stabilize intermediates.
  • Alcohols like methanol or ethanol may also serve as solvents when reduction steps are involved.

Temperature Control

Temperature plays a vital role in controlling reaction kinetics:

  • Reduction reactions using NaBH4 are typically carried out at room temperature.
  • Condensation reactions may require heating under reflux, often in the range of 60–100°C, depending on the solvent and reagents used.

Optimization Strategies

To improve yield and purity:

  • Purification Techniques : Use recrystallization or column chromatography to remove impurities.
  • Catalyst Loading : Optimize catalyst amounts to balance cost and reaction efficiency.
  • Reaction Monitoring : Employ techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor progress.

Data Table: Summary of Reaction Parameters

Reaction Step Reagents/Catalysts Solvent Temperature Notes
Reduction NaBH4 or H2/Pd-C Methanol/Ethanol RT Selective reduction
Condensation 3-Amino-4-methylbenzaldehyde + furfuryl alcohol DMF/DCM Reflux Forms key intermediates
Catalytic Coupling Halogenated amino phenyl + furan derivative Pd/Cu catalysts DCM/DMF RT–50°C High yield, mild conditions

Challenges in Synthesis

  • Side Reactions : Competing pathways can reduce yield; careful control of reaction conditions is necessary.
  • Reagent Sensitivity : Some reagents (e.g., NaBH4) are sensitive to moisture, requiring anhydrous conditions.
  • Product Purity : Impurities from incomplete reactions or side products may require extensive purification.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that furan derivatives, including [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol, exhibit antimicrobial properties. The amino group can enhance the compound's ability to interact with microbial enzymes or receptors, potentially leading to new antimicrobial agents.

Anti-inflammatory Properties

Studies have suggested that compounds with furan rings may possess anti-inflammatory effects. The structural characteristics of this compound may allow it to inhibit pro-inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Cancer Research

The compound's ability to interact with biological targets suggests potential applications in oncology. Its structural analogs have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.

Synthesis of Functional Polymers

This compound can serve as a building block for synthesizing functional polymers. Its reactive groups can be utilized in polymerization processes to create materials with tailored properties for specific applications.

Coatings and Adhesives

Due to its unique chemical structure, this compound may be used in formulating advanced coatings and adhesives. The furan ring can provide thermal stability and resistance to environmental degradation.

Cosmetic Formulations

Recent studies have explored the use of furan derivatives in cosmetic formulations due to their potential moisturizing and skin-beneficial properties. The incorporation of this compound into topical products could enhance hydration and improve skin texture.

Study on Antimicrobial Properties

A study demonstrated that derivatives of furan compounds showed significant antimicrobial activity against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent.

Synthesis of Functional Materials

Research highlighted the synthesis of polymers using this compound as a monomer, resulting in materials with enhanced mechanical properties and thermal stability suitable for industrial applications.

Mechanism of Action

The mechanism of action of [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and functional groups, leading to differences in properties and applications. Below is a detailed analysis:

Structural Analogs and Their Key Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications References
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol 4-Amino-2-methylphenyl C₁₂H₁₃NO₂ 219.24 758699-83-1 Similar bioactivity profile; used in drug discovery for receptor-targeted molecules.
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol 3-Amino-4-methoxyphenyl C₁₂H₁₃NO₃ 235.24 874468-53-8 Enhanced solubility due to methoxy group; explored in polymer chemistry.
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM) 1,3-Dioxolan-2-yl C₈H₁₀O₄ 182.16 N/A Acetalized derivative; higher thermal stability; used in biofuel additives.
{5-[(Dimethylamino)methyl]furan-2-yl}methanol Dimethylaminomethyl C₉H₁₅NO₂ 169.22 N/A Ranitidine-related compound; exhibits H₂ antagonist activity.
[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol 3-Chloro-4-methylphenyl C₁₂H₁₂ClNO₂ 253.68 879070-34-5 Increased lipophilicity; potential agrochemical intermediate.

Functional Group Impact on Properties

  • Amino vs. Methoxy Groups: Amino groups enhance hydrogen-bonding capacity, improving binding to biological targets (e.g., enzymes or receptors). Methoxy groups increase solubility in polar solvents but reduce reactivity in nucleophilic substitutions .
  • Methyl vs. Chloro Substituents : Methyl groups improve metabolic stability, whereas chloro substituents enhance electrophilic reactivity and lipophilicity, favoring membrane permeability .
  • Hydroxymethyl vs. Acetalized Derivatives : The hydroxymethyl group in the parent compound allows for oxidation to carboxylic acids (e.g., furan-2,5-dicarboxylic acid, a bioplastic precursor). Acetalized derivatives like DFM exhibit resistance to oxidation, making them suitable for fuel additives .

Reactivity and Stability

  • Oxidation Sensitivity: [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol undergoes stepwise oxidation via flavoenzymes to yield dicarboxylic acids, a property shared with [5-(hydroxymethyl)furan-2-yl]methanol derivatives . In contrast, acetalized analogs (e.g., DFM) resist oxidation due to ether protection of the hydroxymethyl group .
  • Thermal Stability: The amino-phenyl substituent in the parent compound lowers thermal stability compared to non-aromatic analogs like DFM, which decomposes above 200°C .

Biological Activity

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a methanol group and a 3-amino-4-methylphenyl group. This unique structure is believed to contribute to its biological activity through various interactions with biological targets.

The mechanism of action involves:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Interactions : The furan ring can engage in π-π stacking interactions, influencing the binding affinity to biological targets.
    These interactions modulate the activity of target molecules, leading to various physiological effects.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains with a minimum inhibitory concentration (MIC) as low as 64 µg/mL against Escherichia coli .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other furan derivatives:

Compound NameStructureBiological ActivityMIC (µg/mL)
This compoundStructureAntimicrobial, Anti-inflammatory64
FurfuralFurfuralAntimicrobial128
5-Hydroxymethylfurfural5-HMFAntioxidant100

Case Studies

  • Antibacterial Efficacy : In a recent study, this compound was tested against multiple strains of bacteria, showing superior activity compared to traditional antibiotics like streptomycin and tetracycline. The results indicated that the compound could be a valuable lead for developing new antimicrobial agents .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of this compound, revealing that it could significantly reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests its potential role in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : Synthesis typically involves multi-step procedures, including Suzuki-Miyaura coupling to attach the phenyl group to the furan ring, followed by functional group modifications (e.g., reduction of nitro groups to amines). Optimization may include:

  • Catalyst selection : Palladium-based catalysts for coupling efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for coupling; room temperature for reductions) to minimize side products .
    • Characterization : Confirm intermediates via LC-MS and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?

  • Key techniques :

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Detect O-H (3200–3600 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen-bonding networks (e.g., amino-phenyl interactions) .
    • Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational models (DFT) .

Q. What biological targets are associated with this compound, and what is its hypothesized mechanism of action?

  • Targets : Enzymes (e.g., kinases, oxidoreductases) or receptors with hydrophobic/aromatic binding pockets .
  • Mechanism :

  • Hydrogen bonding : Amino group interacts with catalytic residues (e.g., Asp/Glu in active sites) .
  • π-π stacking : Furan and phenyl rings stabilize binding to aromatic residues (e.g., Tyr, Phe) .
    • Validation : Competitive binding assays (SPR, ITC) and mutagenesis studies to identify critical residues .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking simulations : Use AutoDock or Schrödinger to predict binding poses against targets (e.g., cancer-related kinases) .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC50_{50} values .
    • Case study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed 2–3x higher inhibitory activity in in vitro assays .

Q. What experimental strategies address reproducibility challenges in biological assays for this compound?

  • Common issues : Batch-to-batch variability in synthesis or solvent residues affecting cell viability .
  • Solutions :

  • Strict QC protocols : NMR purity checks and endotoxin testing for cell-based assays .
  • Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .

Q. How do crystallographic data inform the rational modification of this compound for improved stability?

  • Key findings :

  • Crystal packing : Hydrophobic interactions between methylphenyl groups enhance thermal stability (Tm_{m} > 150°C) .
  • Hydrogen-bond networks : Methanol group forms intermolecular bonds, reducing hygroscopicity .
    • Design modifications : Introduce fluorinated substituents to strengthen crystal lattice interactions .

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